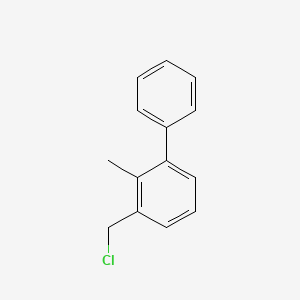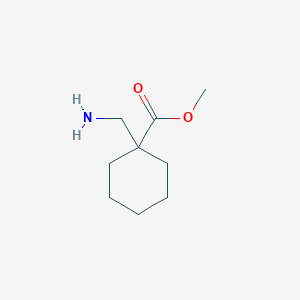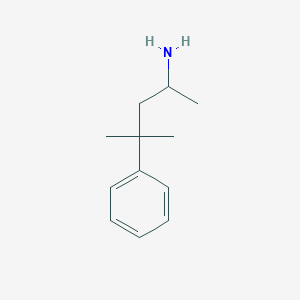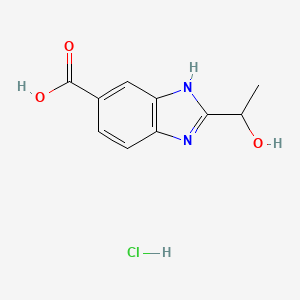
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazoline compounds, which are similar to the requested compound, belong to the category of cationic surfactants . They are often used in non-aqueous systems and in applications such as textile softeners, dispersants, and emulsifiers . In the class of imidazoline compounds, there is a presence of a pendant group, an imidazoline head group, and a hydrocarbon tail .
Synthesis Analysis
Hydroxyethyl imidazolines, a type of cationic imidazolines, are based on fatty acid/aminoethyl ethanolamine in the ratio of 1:1 . They are used as rheology modifiers, oil-soluble, water-soluble salts, and adhesion promoters in lubricants, road making, paint, and ink industries .Molecular Structure Analysis
The molecular structure of imidazoline compounds includes a pendant group, an imidazoline head group, and a hydrocarbon tail . The cationic imidazolines have a positive charge on the imidazoline nucleus, and the electrical charge on the molecule is unaffected by pH changes .Chemical Reactions Analysis
Imidazoline compounds are highly reactive due to the presence of the imidazoline group . They can undergo both free radical polymerization and other polymerization reactions .Physical And Chemical Properties Analysis
Imidazoline compounds possess desirable storage stability, viscosity, dispersibility, and fabric conditioning properties . They are useful in laundry applications and various industrial applications .Applications De Recherche Scientifique
Synthesis of Zeolite-like Metal–Organic Frameworks
A study by Tang et al. (2017) utilized a compound closely related to 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride in the synthesis of new zeolite-like metal–organic frameworks (MOFs). These frameworks demonstrated high chemical stability and significant CO2 uptake capacity, highlighting potential applications in gas storage and separation technologies Tang, Wu, Wang, & Zhang, 2017.
Antimicrobial Activity
Salahuddin et al. (2017) reported the synthesis of 1H-benzimidazole derivatives exhibiting antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. This research underscores the potential of benzimidazole derivatives, including those related to 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride, in developing new antimicrobial agents Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017.
Corrosion Inhibition
Research by Herrag et al. (2007) explored derivatives of benzimidazole, including pyrazole compounds with structural similarities to 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride, as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduced the corrosion rate, indicating their potential application in industrial corrosion protection Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007.
Luminescence Properties in Metal Complexes
A study conducted by Wu et al. (2014) synthesized Cd(II) complexes using benzimidazole carboxylic acids, including analogs of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride. These complexes exhibited interesting luminescence properties, suggesting applications in the development of luminescent materials Wu, Ren, Yin, Sun, Zeng, & Kurmoo, 2014.
Photoluminescent Homochiral Supramolecular Compounds
Wang et al. (2014) successfully synthesized photoluminescent homochiral supramolecular compounds based on a ligand similar to 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride. These compounds formed fascinating butterfly-like chains via hydrogen bonding, highlighting their potential in the development of new photoluminescent materials Wang, Yang, Kang, & Zhang, 2014.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.ClH/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9;/h2-5,13H,1H3,(H,11,12)(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBXAPDIABHBSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)
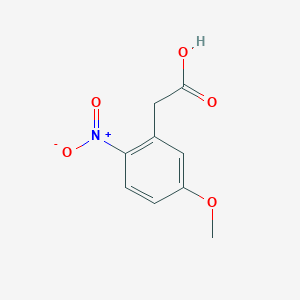
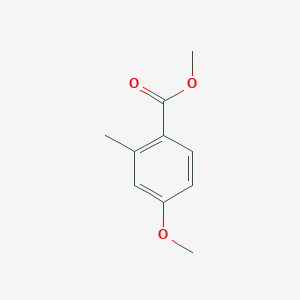
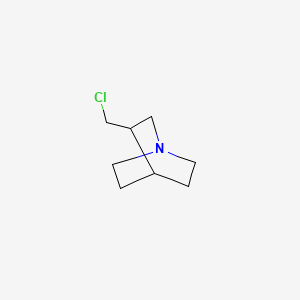
![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)
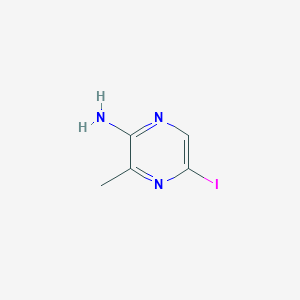
![Benzene, 1-methyl-4-[(2-methylpropyl)sulfonyl]-](/img/structure/B1317239.png)

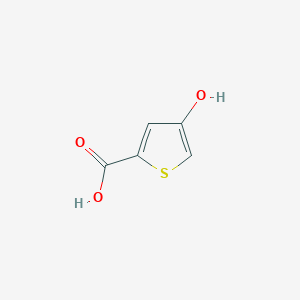
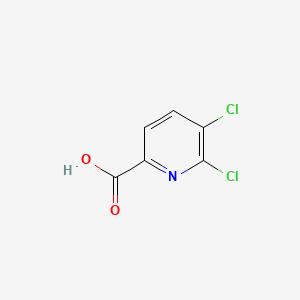
![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
